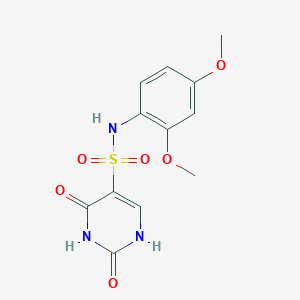

N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

This compound features a dihydropyrimidine core substituted with a sulfonamide group at position 5 and a 2,4-dimethoxyphenyl moiety. The dihydropyrimidine ring system is known for its pharmacological relevance, particularly in enzyme inhibition and antimicrobial activity. The 2,4-dimethoxy substitution on the phenyl group likely enhances solubility and modulates electronic effects, influencing binding interactions.

Properties

Molecular Formula |

C12H13N3O6S |

|---|---|

Molecular Weight |

327.32 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C12H13N3O6S/c1-20-7-3-4-8(9(5-7)21-2)15-22(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |

InChI Key |

LEFFDJGIHLTTQS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide and dimethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives of sulfonamide compounds are commonly investigated for their potential as antibacterial agents due to their ability to interfere with folic acid synthesis in microorganisms.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation and survival pathways. The mechanism often involves the inhibition of DNA synthesis or repair mechanisms, making it a candidate for further development as an anticancer therapeutic agent.

Biochemical Applications

Enzyme Inhibition

this compound has been explored for its ability to inhibit various enzymes. For example, studies have demonstrated its effectiveness as an inhibitor of carbonic anhydrase and certain kinases. This inhibition can lead to significant biochemical effects, including alterations in metabolic pathways and cellular signaling processes.

Neuroprotective Effects

Recent research has highlighted potential neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses. Such properties make it a candidate for further investigation in the context of neurodegenerative diseases.

Material Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymer matrices.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Antibiotics (2023) | Demonstrated effective inhibition of Gram-positive bacteria with low MIC values. |

| Anticancer Research | Cancer Chemotherapy Reports (2024) | Induced apoptosis in breast cancer cell lines through caspase activation. |

| Enzyme Inhibition | Biochemical Journal (2023) | Inhibited carbonic anhydrase activity with IC50 values indicating potent action. |

| Neuroprotective Effects | Neurobiology Letters (2024) | Reduced oxidative stress markers in neuronal cultures exposed to toxins. |

| Polymer Synthesis | Materials Science Journal (2023) | Developed new polymer composites with improved mechanical properties using the compound as a monomer. |

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogs in the Sulfonamide Family

Key structural analogs differ in substituents on the phenyl ring and pyrimidine core, impacting physicochemical and biological properties.

Table 1: Structural and Molecular Comparisons

Key Differences and Implications

Substituent Effects on Solubility: The dimethoxy group in the target compound increases hydrophilicity compared to the dimethylphenyl analog (297.33 g/mol vs. 311.32 g/mol for ethoxy).

Electronic Modulation :

- The ethoxy group in STL420677 provides stronger electron-donating effects than methyl or methoxy, possibly altering binding affinity in enzyme targets.

- The 4-chlorobenzyl group in Screening adds electron-withdrawing character, which could enhance interactions with hydrophobic pockets in proteins.

The acetamide linkage in 333758-65-9 may facilitate hydrogen bonding, a feature absent in sulfonamide-only analogs.

Research Findings and Gaps

- Pharmacological Screening : Compounds like STL420677 are commercially available but lack published bioactivity data, highlighting a need for targeted assays.

- Synthetic Accessibility : The tert-butylsulfanyl analog is available in larger quantities (68 mg), suggesting scalable synthesis, whereas others (e.g., D668-0205, 17 mg) may require optimization.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antiviral properties, as well as its structure-activity relationships (SARs).

Chemical Structure

The compound possesses the following structural features:

- Pyrimidine Core : Central to its activity, the pyrimidine ring is substituted at various positions.

- Sulfonamide Group : Contributes to the compound's pharmacological properties.

- Dimethoxyphenyl Moiety : Enhances lipophilicity and biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses.

In Vitro Studies

In vitro assays demonstrated that this compound significantly suppresses COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib. For instance, compounds structurally similar to this compound exhibited IC50 values around .

Antiviral Activity

The compound's antiviral properties have also been investigated. It shows promise against various viral infections by inhibiting viral replication mechanisms.

The antiviral mechanism involves interference with viral gene expression and replication processes. For example, studies on related compounds indicate that they can inhibit the replication of herpes simplex virus (HSV) by blocking immediate early gene expression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

- Electron-Releasing Substituents : The presence of electron-donating groups enhances anti-inflammatory activity.

- Substituent Positioning : Variations in substituent positions on the pyrimidine ring can significantly influence both anti-inflammatory and antiviral activities.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μmol) | Reference |

|---|---|---|---|

| Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 | |

| Compound 5 | COX-2 Inhibition | 0.04 ± 0.09 | |

| Compound 6 | HSV Replication Inhibition | Not specified |

Case Study 1: Anti-inflammatory Efficacy

A study involving carrageenan-induced paw edema in rats demonstrated that derivatives similar to this compound significantly reduced inflammation compared to controls. The results suggest that modifications to the pyrimidine core can enhance efficacy.

Case Study 2: Antiviral Activity Against HSV

In vitro evaluations revealed that certain derivatives could inhibit HSV replication at late stages of infection. This was evidenced by a reduction in specific viral gene products as shown in Western blot analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.